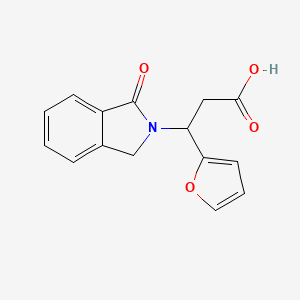
3-(2-furyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Descripción general
Descripción
3-(2-furyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement.
Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
Synthesis of Isoindolone Derivatives The compound 3-(2-furyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and its derivatives are utilized in the synthesis of various isoindolone compounds, which have shown a range of biological activities. Isoindolone derivatives are core units in many naturally occurring alkaloids and synthetic compounds, exhibiting anti-inflammatory, antiarrhythmic, nootropic, anxiolytic, sedative, diuretic, and antihypertensive activities. For instance, a study detailed the solvent-free synthesis of a related isoindolone derivative, highlighting its potential in medicinal chemistry due to its structural similarity to biologically active compounds (Csende, Jekő, & Porkoláb, 2011).
Ring-Opening Reactions to Form Lactones Derivatives of this compound are also involved in ring-opening reactions to form eight-membered lactones. These reactions are significant in organic synthesis, offering a route to synthesize complex lactone structures, which are valuable in pharmaceutical and material sciences. A specific study demonstrated the intramolecular acylative ring-opening of related compounds, yielding lactones with potential utility in synthetic applications (Ohi, Inoue, Iwabuchi, Irie, & Hatakeyama, 1999).
Root Growth Inhibition In the agricultural sector, certain derivatives of this compound have been synthesized and evaluated for their root growth-inhibitory activity. These studies are crucial for developing new agrochemicals that can control weed growth or regulate plant growth for agricultural optimization. For example, specific haloacetylamino derivatives have shown considerable root growth-inhibitory activity, indicating their potential as herbicidal agents (Kitagawa, Nakamura, & Masai, 2003).
Catalysis and Organic Reactions The compound and its analogs are also utilized in catalytic processes and organic reactions, such as the Friedel-Crafts alkylation. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures. Studies have shown that certain furyl compounds can undergo alkylation with high conversion and selectivity, using acid zeolites as heterogeneous catalysts, opening up new pathways for synthetic chemistry (Algarra, Corma, García, & Primo, 1995).
Propiedades
IUPAC Name |
3-(furan-2-yl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)8-12(13-6-3-7-20-13)16-9-10-4-1-2-5-11(10)15(16)19/h1-7,12H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPAEPHVEAWXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



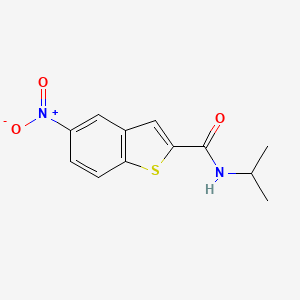

![N-[3-(dimethylamino)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3141352.png)
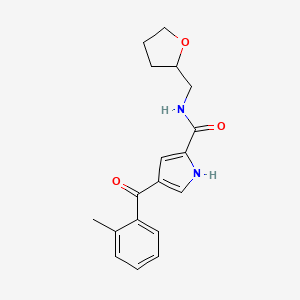
![1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3141362.png)
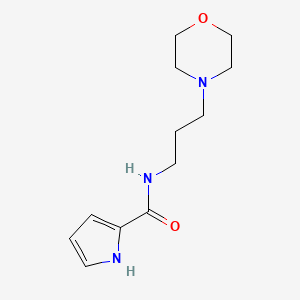
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3141365.png)
![N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141379.png)

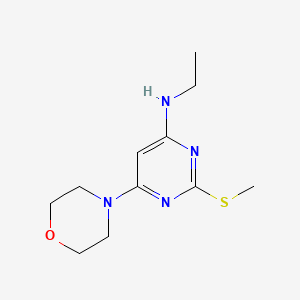
![N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B3141404.png)
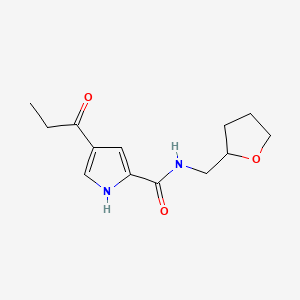
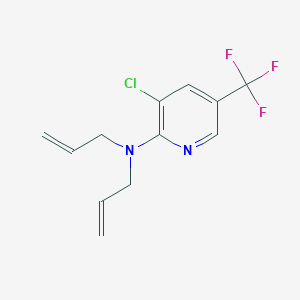
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B3141437.png)